2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one
Overview
Description
2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Applications
Synthesis Pathways : 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one is synthesized through various methods, including autoclaving with ammonia or other amines in the presence of catalysts. This process can be derived from petrochemical compounds like propylene or isobutene (Dieterich, Reiff, Ziemann, & Braden, 1973).
Pharmaceutical Synthesis : It is used in the synthesis of pharmaceutical compounds, such as analgesic derivatives, by undergoing ester condensation (Kulakov et al., 2017).
Organometallic Chemistry : In organometallic chemistry, it participates in dehydrogenative coupling and hydrogallation in gallium hydride complexes (Nogai & Schmidbaur, 2004).
Physicochemical and Biomedical Research
Iron Chelation and Antioxidant Activity : It is investigated for its role in iron chelation and protective effects against oxidative stress caused by Reactive Oxygen Species (ROS) (Puglisi et al., 2012).
NMR pH Indicators : Its derivatives have been evaluated as 19F NMR pH indicators due to their chemical shift response to pH changes (Amrollahi, 2014).
Molecular Structure Studies : The molecular structures of its N-aryl-substituted derivatives have been determined, showing hydrogen-bonded dimeric pairs (Burgess et al., 1998).
Material Science and Catalysis
Magnetic and Optical Properties : In material science, its use in the formation of lanthanide clusters displays unique magnetic and photoluminescence properties (Alexandropoulos et al., 2011).
Catalytic Activities : Complexes containing this compound have been investigated for their catalytic, DNA binding, and antibacterial activities (El‐Gammal et al., 2021).
Mechanism of Action
Target of Action
The primary target of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4-ol is Serine Hydroxymethyltransferase 2 (SHMT2) . SHMT2 is a key enzyme in serine metabolism, catalyzing the reversible transition from serine to glycine . This enzyme plays a crucial role in cell growth and regulation of the redox and epigenetic states of cells .
Mode of Action
This could potentially affect the production of one-carbon units that are indispensable for cell growth and regulation .
Biochemical Pathways
The compound’s action primarily affects the serine metabolism pathway . By interacting with SHMT2, it influences the conversion of serine to glycine, which is a critical step in this pathway . The downstream effects of this interaction could include changes in cell growth and regulation, as well as alterations in the redox and epigenetic states of cells .
Result of Action
The molecular and cellular effects of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4-ol’s action are likely tied to its influence on the serine metabolism pathway. By affecting the activity of SHMT2, it could potentially alter cell growth and regulation, as well as the redox and epigenetic states of cells .
Biochemical Analysis
Biochemical Properties
Based on its structure, it can be inferred that it may participate in various biochemical reactions . The hydroxymethyl group in the compound could potentially interact with enzymes, proteins, and other biomolecules These interactions could be through hydrogen bonding or other types of non-covalent interactions
Cellular Effects
It is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is no available information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
There is no available information on any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels
Transport and Distribution
There is no available information on any transporters or binding proteins that it interacts with, or any effects on its localization or accumulation
Subcellular Localization
There is no available information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Properties
IUPAC Name |
2-(hydroxymethyl)-3,5-dimethyl-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-5-3-9-7(4-10)6(2)8(5)11/h3,10H,4H2,1-2H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZJWGGYPDKWMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C(C1=O)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.